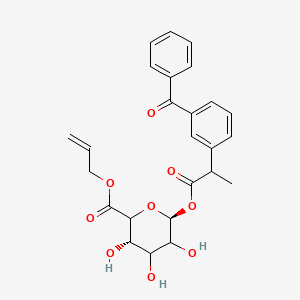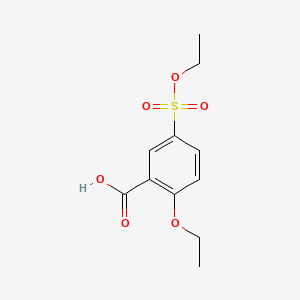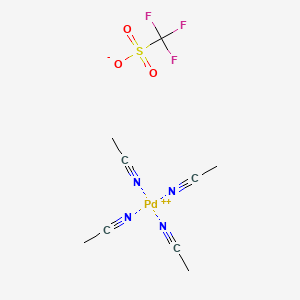
acetonitrile;palladium(2+);trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;palladium(2+);trifluoromethanesulfonate typically involves the reaction of palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction can be represented as follows:
[ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{CF}_3\text{SO}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;palladium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where palladium(II) is oxidized to palladium(IV).
Reduction: It can also undergo reduction reactions where palladium(II) is reduced to palladium(0).
Substitution: The acetonitrile ligands can be substituted by other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Wissenschaftliche Forschungsanwendungen
Acetonitrile;palladium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and C-H activation
Biology: The compound is used in the study of biological systems where palladium complexes play a role in enzyme mimetics and other biochemical processes
Medicine: Research is ongoing to explore the potential use of palladium complexes in medicinal chemistry, including their role as anticancer agents
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism by which acetonitrile;palladium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of palladium(II) with acetonitrile and trifluoromethanesulfonate ligands. The palladium center acts as a Lewis acid, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure but with tetrafluoroborate anions instead of trifluoromethanesulfonate.
Palladium(II) acetate: Another palladium(II) complex used in catalysis but with acetate ligands.
Palladium(II) chloride: A simpler palladium(II) complex used in various chemical reactions.
Uniqueness
Acetonitrile;palladium(2+);trifluoromethanesulfonate is unique due to its high stability and reactivity, making it an excellent catalyst for a wide range of chemical reactions. The presence of trifluoromethanesulfonate anions enhances its solubility and catalytic efficiency compared to other palladium complexes .
Eigenschaften
Molekularformel |
C9H12F3N4O3PdS+ |
|---|---|
Molekulargewicht |
419.70 g/mol |
IUPAC-Name |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Pd/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+2/p-1 |
InChI-Schlüssel |
NLJJVWDGOKQALS-UHFFFAOYSA-M |
Kanonische SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


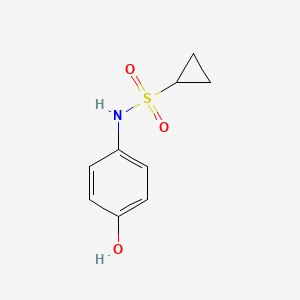
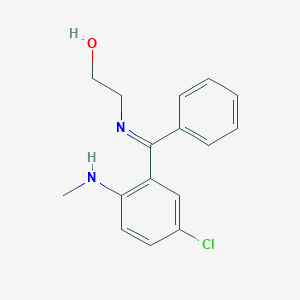
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
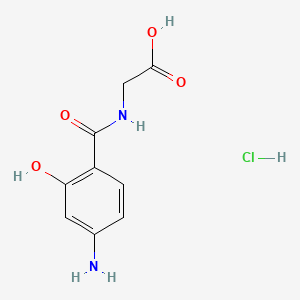
![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)
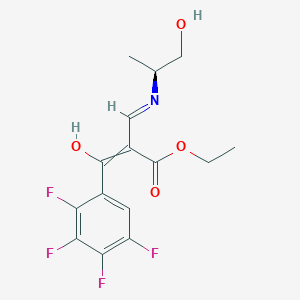


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
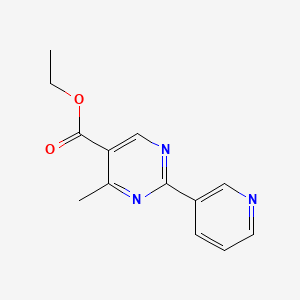
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
